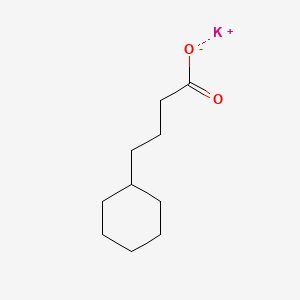

Potassium cyclohexanebutyrate

Description

Contextualization within Modern Chemical Synthesis and Analytical Sciences

In the realm of modern chemical synthesis, Potassium cyclohexanebutyrate serves as a valuable precursor and reagent. As a carbonyl compound, it exhibits characteristic reactivity, enabling its participation in a variety of reaction pathways. scbt.com Its structure influences both steric and electronic effects in reactions. scbt.com In analytical sciences, it has been historically significant as a standard for elemental analysis, particularly for potassium in petroleum products.

Overview of Interdisciplinary Research Relevance for the Compound

The applications of this compound extend across multiple disciplines. Its role as a reaction medium in polymer chemistry highlights its relevance in materials science. cymitquimica.com Furthermore, its potential use as a solvent in biodiesel production points to its significance in the pursuit of alternative energy sources. cymitquimica.com The compound's ability to enhance the fluorescence of certain elements also suggests its utility in the development of advanced analytical and imaging techniques. cymitquimica.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.K/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYNWSSEILNGLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069604 | |

| Record name | Cyclohexanebutanoic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-03-3 | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclohexanebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Potassium cyclohexanebutyrate is commercially available, typically as an off-white to white crystalline powder or chunks. americanelements.comchemical-suppliers.eu It is also described as a thermally stable and non-volatile liquid in some contexts. cymitquimica.com The compound is soluble in organic solvents such as ethers, chlorinated hydrocarbons, and aromatic hydrocarbons. cymitquimica.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 62638-03-3 |

| Molecular Formula | C₁₀H₁₇KO₂ |

| IUPAC Name | potassium;4-cyclohexylbutanoate |

| Synonyms | Cyclohexanebutyric acid potassium salt, Potassium 4-cyclohexylbutyrate |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 208.34 g/mol | ontosight.ai |

| Appearance | White Crystalline Powder or Chunks | americanelements.com |

| Boiling Point | 283.3 °C at 760 mmHg (Theoretical) | americanelements.com |

| Exact Mass | 208.086561 | americanelements.com |

Advanced Analytical Methodologies Employing Potassium Cyclohexanebutyrate

Role as an Ionization Buffer in Atomic Absorption Spectroscopy (AAS)

In atomic absorption spectroscopy (AAS), the precise measurement of elemental concentrations can be hampered by various interferences. One of the most significant is ionization interference, which occurs when atoms in the high-temperature flame or plasma become ionized, reducing the population of ground-state atoms available to absorb radiation. Potassium cyclohexanebutyrate plays a crucial role as an ionization buffer, mitigating these effects. cpachem.comdrawellanalytical.com

The addition of potassium, in the form of this compound, to samples and standards introduces a high concentration of easily ionizable atoms into the flame. lasalle.eduird.fr This surplus of electrons in the flame environment shifts the ionization equilibrium of the analyte elements, suppressing their ionization and thereby increasing the population of ground-state atoms. This leads to a more accurate and enhanced absorption signal. cpachem.com

This technique is particularly effective for the determination of elements prone to ionization, such as calcium and barium. lasalle.edunist.gov For instance, in the analysis of lubricating oils, the addition of this compound to a final concentration of approximately 0.3% potassium is a standard procedure to control ionization interferences for both calcium and barium. lasalle.edu The method is also beneficial for the analysis of other trace metals like zinc and vanadium in various matrices, including petroleum products. lasalle.edufda.govepa.gov

Below is a table summarizing the application of this compound in mitigating ionization interference for specific trace metals:

| Analyte | Matrix | Role of this compound |

| Calcium | Lubricating Oils, Petroleum Products | Suppresses ionization in high-temperature flames. lasalle.eduepa.gov |

| Barium | Lubricating Oils, Petroleum Products | Acts as an ionization buffer to enhance signal accuracy. lasalle.eduepa.gov |

| Zinc | Lubricating Oils | Improves determination, especially at low concentrations. lasalle.edu |

| Vanadium | Petroleum Products | Contributes to accurate elemental analysis. epa.gov |

This compound is integral to sample preparation techniques involving organic solvent dilution, a common practice for analyzing non-aqueous samples like lubricating oils and petroleum products. lasalle.eduthermofisher.com These samples are often diluted with a suitable organic solvent, such as xylene, to reduce viscosity and ensure proper aspiration into the AAS instrument. lasalle.edu

A typical sample preparation procedure involves weighing an appropriate amount of the sample into a volumetric flask and adding a solution of this compound to achieve the desired potassium concentration. The mixture is then diluted to the final volume with the organic solvent. lasalle.edu For example, a 1% (w/v) potassium solution can be prepared by dissolving this compound and 2-ethylhexanoic acid in xylene with gentle heating. lasalle.eduscribd.com This approach ensures that both the samples and the standards have a similar matrix composition, which is crucial for accurate analysis. lasalle.edu

The use of organic solvent dilution with this compound offers several advantages:

Enhanced Method Sensitivity: By concentrating target analytes. thermofisher.com

Improved Accuracy: Through better quantitation and lower detection limits. thermofisher.com

Increased Instrument Robustness: By reducing contaminants in the system. thermofisher.commachinerylubrication.com

Applications in Analytical Chemistry for Standardization and Calibration

Beyond its role as an ionization buffer, this compound and its derivatives serve as important standards for calibration in various analytical methods, particularly in the petroleum industry.

Copper(II) cyclohexanebutyrate, a salt derived from cyclohexanebutyric acid, is utilized as a calibration standard in the analysis of copper in hydrocarbon fuels like jet fuel. sigmaaldrich.comresearchgate.net The presence and speciation of copper in these fuels are of significant interest due to its potential to catalyze fuel degradation.

In a study determining copper speciation in jet fuel, solutions of copper(II) cyclohexanebutyrate were used for calibration in liquid chromatography. sigmaaldrich.com This allows for the accurate quantification of different copper compounds present in the fuel, providing valuable information about the fuel's stability and potential for forming harmful deposits. researchgate.net The method can distinguish between different classes of copper complexes, which is crucial for monitoring fuel quality. researchgate.net

The use of organometallic compounds like this compound has contributed to significant methodological advancements in the elemental analysis of petroleum products. lasalle.eduosti.gov These compounds allow for the direct analysis of metals in organic matrices by AAS and other spectroscopic techniques, such as X-ray fluorescence (XRF) spectroscopy. machinerylubrication.comcem.com

The ability to prepare standards in an organic matrix that closely matches the sample matrix eliminates the need for complex and time-consuming ashing procedures. lasalle.educem.com This direct analysis approach, facilitated by the solubility of this compound in organic solvents, has led to faster and more efficient quality control in the petroleum industry. machinerylubrication.comcem.com The development of universal multielement analysis systems for oils, which can analyze wear metals, lubrication elements, and other elements like potassium simultaneously, represents a new level of performance in XRF analysis. machinerylubrication.com

Investigations into the Stability and Performance of Analytical Reagents Containing Cyclohexanebutyrate

The stability and performance of analytical reagents are critical for obtaining reliable and reproducible results in any analytical method. nih.govmerkel.co.il Reagents containing cyclohexanebutyrate derivatives, such as copper(II) cyclohexanebutyrate, are subject to these considerations.

Research has been conducted to evaluate the stability of such reagents under various storage and handling conditions. nih.gov For instance, the stability of a three-component solution containing gasoline, water, and n-propanol for the determination of copper, iron, lead, and nickel by graphite (B72142) furnace atomic absorption spectrometry was found to be indefinitely stable, with no changes in analyte signals observed over several weeks. researchgate.net This demonstrates the long-term stability of the analytical medium.

The performance of these reagents is assessed through functional assays and trend analysis during routine use. nih.gov Factors such as freeze-thaw cycles, storage times, and temperatures are evaluated to establish appropriate expiry dates and ensure the continued accuracy of the analytical method. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and various forms of spectroscopy are employed to monitor the stability and detect any degradation of the reagents over time. sepscience.com

Biochemical Transformations and Metabolic Pathway Investigations of Cyclohexanebutyrate

Microbial Degradation and Biotransformation Pathways of Cyclohexanebutyrate

The ability of microorganisms to utilize alicyclic carboxylic acids as a sole carbon and energy source is a testament to their metabolic versatility. The degradation of the cyclohexanebutyrate molecule, specifically the cyclohexanebutyric acid anion, has been a subject of detailed investigation, revealing sophisticated enzymatic machinery.

Catabolic Routes in Specific Bacterial Strains (e.g., Arthrobacter sp. strain CA1, Pseudoalteromonas sp.)

The bacterium Arthrobacter sp. strain CA1, isolated from soil contaminated with aviation fuel, has demonstrated the ability to grow on cyclohexanebutyrate. asm.org This strain employs a specific metabolic route to break down this compound. While direct studies on Pseudoalteromonas sp. degrading cyclohexanebutyrate are less specific, research on their degradation of similar molecules, like cyclohexylacetic acid (a naphthenic acid), provides valuable insights into potential pathways. nih.govresearchgate.netnih.gov For instance, a marine Pseudoalteromonas sp. has been shown to completely degrade cyclohexylacetic acid under aerobic conditions. nih.govresearchgate.netnih.gov The degradation pathways in these organisms often involve initial activation of the carboxylic acid followed by a series of oxidative steps.

Enzymatic Mechanisms Involved in Cyclohexane (B81311) Ring Cleavage and Side Chain Oxidation (e.g., Beta-Oxidation Cycles, Lyases)

The degradation of cyclohexanebutyrate in Arthrobacter sp. strain CA1 initiates with the oxidation of the butyrate (B1204436) side chain via a beta-oxidation cycle, a common pathway for fatty acid breakdown. asm.orgdhingcollegeonline.co.inresearchgate.netnih.gov This process involves the sequential removal of two-carbon units. The oxidation of cyclohexanebutyrate is integrated into the pathway for cyclohexaneacetate oxidation through a single beta-oxidation cycle. asm.org

A key enzymatic step in this pathway is the action of a lyase. After the side chain is shortened, a crucial C-C bond cleavage occurs. Specifically, (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase acts on the intermediate, releasing acetyl-CoA and forming cyclohexanone (B45756). asm.orggenome.jp The cyclohexanone is then further degraded through a ring-oxygen insertion mechanism, a reaction catalyzed by a Baeyer-Villiger oxygenase. asm.org

The general mechanism of beta-oxidation involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. dhingcollegeonline.co.inresearchgate.netnih.gov This cyclical process is central to the catabolism of fatty acids and, as demonstrated in Arthrobacter, also to the degradation of alicyclic acids with alkyl side chains.

Identification of Intermediate Metabolites and Their Further Degradation

During the degradation of cyclohexanebutyrate by Arthrobacter sp. strain CA1, several key intermediate metabolites have been identified. The initial beta-oxidation of the side chain leads to the formation of cyclohexaneacetate. asm.org Further oxidation results in the accumulation of (1-hydroxycyclohexan-1-yl)acetate. asm.org This intermediate is then converted to its coenzyme A (CoA) ester, (1-hydroxycyclohexan-1-yl)acetyl-CoA, which is the substrate for the lyase that cleaves the side chain, yielding cyclohexanone and acetyl-CoA. asm.orggenome.jp Cyclohexanone subsequently undergoes ring cleavage, a common strategy in the degradation of cyclic compounds. asm.org

The table below summarizes the key intermediates and the enzymes involved in the degradation of cyclohexanebutyrate by Arthrobacter sp. strain CA1.

| Intermediate Metabolite | Key Enzyme(s) Involved |

| Cyclohexanebutyryl-CoA | Acyl-CoA Synthetase, Beta-oxidation enzymes |

| Cyclohexaneacetyl-CoA | Beta-oxidation enzymes |

| (1-hydroxycyclohexan-1-yl)acetyl-CoA | Hydratase |

| Cyclohexanone | (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase |

| Acetyl-CoA | (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase |

Influence of Induced Enzyme Synthesis and Constitutive Enzymes on Degradation Phases

The degradation of cyclohexanebutyrate by Arthrobacter sp. strain CA1 is characterized by a biphasic pattern of enzyme expression. asm.org The initial oxidation of cyclohexanebutyrate to (1-hydroxycyclohexan-1-yl)acetate can be catalyzed by constitutive enzymes, meaning these enzymes are always present in the cell at a basal level. asm.org

However, the further degradation of (1-hydroxycyclohexan-1-yl)acetate requires the synthesis of new enzymes. asm.org This induction of enzyme synthesis can be blocked by inhibitors like chloramphenicol, leading to the accumulation of cyclohexaneacetate and (1-hydroxycyclohexan-1-yl)acetate. asm.org The enzymes required for the later stages of the pathway, such as (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase and the enzymes for cyclohexanone oxidation, are present at negligible levels in cells grown on other carbon sources like succinate (B1194679) but are induced by growth on cyclohexaneacetate. asm.org This regulatory mechanism ensures that the cell only produces the specific enzymes required for this metabolic pathway when the substrate is present, an efficient use of cellular resources.

Broader Context of Cyclohexane Derivative Metabolism in Biological Systems

The study of cyclohexanebutyrate degradation is not an isolated field; it provides valuable insights into the broader context of how biological systems handle alicyclic compounds.

Analogies with Naphthenic Acid Degradation Studies and Their Environmental Significance

Potassium cyclohexanebutyrate is structurally a type of naphthenic acid. Naphthenic acids are a complex mixture of alicyclic carboxylic acids found in petroleum, oil sands, and refinery wastewaters, posing a significant environmental challenge due to their toxicity and persistence. nih.govfems-microbiology.org The microbial degradation of cyclohexanebutyrate serves as a model for understanding the bioremediation of these more complex mixtures.

Research on the microbial degradation of various naphthenic acids by a range of bacteria, including Alcaligenes, Rhodococcus, and Pseudomonas species, reveals common metabolic strategies. nih.govresearchgate.netcanada.ca These often involve beta-oxidation of the alkyl side chains and eventual cleavage of the cycloalkane ring. researchgate.netcdnsciencepub.comoup.com The study of Arthrobacter sp. strain CA1's ability to degrade cyclohexanebutyrate directly contributes to our knowledge of the enzymatic and genetic basis for naphthenic acid bioremediation. asm.org Understanding these pathways is critical for developing effective strategies to clean up environments contaminated with petroleum-derived pollutants. nih.govfems-microbiology.org

Insights into Bacterial Carbon Metabolism and Adaptations to Alicyclic Compounds

The microbial degradation of alicyclic compounds, such as the cyclohexane ring of this compound, is a critical process in the carbon cycle. Bacteria have evolved sophisticated enzymatic machinery to utilize these often recalcitrant molecules as sole carbon and energy sources. Investigations into the metabolism of cyclohexane derivatives provide valuable insights into the metabolic plasticity and adaptive strategies of these microorganisms.

One of the key organisms studied for its ability to degrade cyclohexane-containing compounds is the genus Arthrobacter. An Arthrobacter species, strain CA1, has been shown to grow on cyclohexanebutyrate. teachmephysiology.comnih.gov The metabolic strategy employed by this bacterium involves integrating the degradation of cyclohexanebutyrate into the metabolic pathway for cyclohexaneacetate. This integration is achieved through a single cycle of β-oxidation, a common metabolic process for breaking down fatty acids. teachmephysiology.com

The initial steps in the degradation of cyclohexanebutyrate in Arthrobacter sp. CA1 are catalyzed by constitutive enzymes. teachmephysiology.com This suggests that the bacterium is primed to handle such compounds. The process begins with the activation of cyclohexanebutyrate to its coenzyme A (CoA) ester. Following this activation, the β-oxidation cycle commences, leading to the shortening of the butyrate side chain by two carbon atoms, effectively converting it to a cyclohexaneacetate derivative. This intermediate then enters the established cyclohexaneacetate degradation pathway.

The pathway for cyclohexaneacetate degradation itself involves the formation of the CoA ester, followed by a β-oxidation cycle that is blocked at the second dehydrogenation step due to the formation of a tertiary alcohol. teachmephysiology.com A key enzyme, (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase, then cleaves the side chain, releasing acetyl-CoA and forming cyclohexanone. teachmephysiology.com The resulting cyclohexanone is subsequently degraded via a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring, leading to its cleavage and eventual mineralization. teachmephysiology.comoup.com The enzymes for the latter part of this pathway, including the lyase and the cyclohexanone-degrading enzymes, are inducible and their synthesis is increased during growth on cyclohexaneacetate. teachmephysiology.com

The ability of bacteria to metabolize alicyclic compounds is not limited to aerobic conditions. Anaerobic degradation of cyclohexane carboxylate, a related compound, has been characterized in several bacteria, including the denitrifying bacterium Aromatoleum sp. CIB and the iron-reducing bacterium Geobacter metallireducens. mdpi.com In these organisms, the degradation proceeds through the "bad-ali" pathway, which involves the activation of the substrate to its CoA ester, followed by dehydrogenation steps to introduce double bonds into the cyclohexane ring, ultimately leading to ring cleavage. mdpi.com This highlights the diverse strategies bacteria employ to catabolize alicyclic rings, depending on the available electron acceptors.

Interactive Data Table: Key Bacterial Species and Their Role in Alicyclic Compound Degradation

| Bacterial Species | Alicyclic Substrate(s) | Key Metabolic Pathway/Enzymes | Reference(s) |

| Arthrobacter sp. strain CA1 | Cyclohexanebutyrate, Cyclohexaneacetate | β-oxidation, (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase, Baeyer-Villiger monooxygenase | teachmephysiology.comnih.govoup.com |

| Aromatoleum sp. CIB | Cyclohexane carboxylate | bad-ali pathway | mdpi.com |

| Geobacter metallireducens | Cyclohexane carboxylate | bad-ali pathway, Succinyl-CoA:CHC CoA transferase, CHC-CoA dehydrogenase | mdpi.com |

| Nocardia sp. | Cyclohexane | Cyclohexanol dehydrogenase, Cyclohexanone monooxygenase | nih.gov |

Fundamental Research on Potassium Homeostasis and Metabolism

Potassium (K⁺) is the most abundant intracellular cation and plays a vital role in numerous physiological processes, including enzyme activation, maintenance of membrane potential, and regulation of cell volume. The "potassium" component of this compound directs our focus to the fundamental mechanisms governing potassium balance in various organisms.

Molecular Mechanisms of Potassium Ion Transport in Bacteria

Bacteria have evolved a diverse array of transport systems to maintain potassium homeostasis in fluctuating external environments. These systems are crucial for survival, contributing to osmoregulation, pH homeostasis, and the regulation of protein synthesis. nih.govfrontiersin.org Bacterial potassium transport systems can be broadly categorized into channels and transporters, which facilitate passive and active transport, respectively. nih.gov

Several major families of bacterial potassium transporters have been identified:

Trk and Ktr systems: These are the primary potassium uptake systems in many bacteria under normal conditions. nih.gov They are typically composed of a membrane-spanning protein (TrkH or KtrB) and a regulatory subunit (TrkA or KtrA). physiology.org These systems are thought to function as K⁺-H⁺ or K⁺-Na⁺ symporters, utilizing the proton motive force or sodium gradient to drive potassium uptake. nih.gov

Kdp system: This is a high-affinity, inducible P-type ATPase pump that is synthesized under conditions of severe potassium limitation. physiology.orgin2med.co.uk The KdpFABC complex utilizes the energy from ATP hydrolysis to scavenge potassium from the environment, even at very low concentrations. in2med.co.uk The expression of the kdp operon is tightly regulated by the KdpD/KdpE two-component system, which senses changes in turgor pressure and external potassium levels. nih.govnih.gov

Kup system: The Kup (or HAK/KT) family of transporters also contributes to potassium uptake, particularly under acidic conditions. physiology.org

In addition to these transporters, bacteria also possess potassium channels that allow for the rapid efflux of potassium down its electrochemical gradient. These channels are critical for processes like osmoregulation, where a sudden decrease in external osmolarity requires a rapid release of intracellular solutes to prevent cell lysis. nih.gov The Kef systems, for example, are glutathione-gated potassium efflux systems that play a role in cytoplasmic pH regulation. scispace.com

The regulation of these transport systems is complex, involving transcriptional control in response to environmental cues and post-translational modifications that modulate transporter activity. nih.govnih.gov This intricate network of transporters and channels allows bacteria to precisely control their intracellular potassium concentration, which is essential for their growth and survival.

Interactive Data Table: Major Bacterial Potassium Transport Systems

| Transport System | Type | Function | Regulation | Reference(s) |

| Trk/Ktr | Transporter (Symporter) | Primary K⁺ uptake | Regulated by nucleotides and other signals | nih.govnih.govphysiology.org |

| Kdp | Transporter (P-type ATPase) | High-affinity K⁺ uptake under limitation | Induced by low K⁺ and low turgor via KdpD/KdpE | nih.govphysiology.orgin2med.co.uk |

| Kup | Transporter | K⁺ uptake, important at low pH | Constitutive or regulated depending on the species | physiology.org |

| Kef | Channel (Efflux) | K⁺ efflux, pH regulation | Gated by glutathione (B108866) and its adducts | scispace.com |

Regulation of Internal Potassium Balance in Eukaryotic Systems

In eukaryotic organisms, the maintenance of potassium homeostasis is critical for a wide range of cellular functions, most notably the establishment of the resting membrane potential in excitable cells like neurons and muscle cells. physiology.orgwikipedia.org The vast majority of the body's potassium is located within the intracellular fluid (ICF), with only a small fraction in the extracellular fluid (ECF). teachmephysiology.com This steep concentration gradient is primarily established and maintained by the Na⁺/K⁺-ATPase pump. physiology.orgescardio.org

The Na⁺/K⁺-ATPase pump is a ubiquitous transmembrane protein that actively transports three sodium ions out of the cell in exchange for two potassium ions moving into the cell, a process that requires the hydrolysis of ATP. escardio.org This electrogenic pump is fundamental to maintaining the low intracellular sodium and high intracellular potassium concentrations characteristic of eukaryotic cells.

The regulation of potassium distribution between the ICF and ECF, known as internal potassium balance, is influenced by several key factors:

Insulin: This hormone, released in response to elevated blood glucose, stimulates the activity of the Na⁺/K⁺-ATPase pump, promoting the uptake of potassium into cells. teachmephysiology.comin2med.co.uk This is a crucial feedforward mechanism that prevents dangerous spikes in plasma potassium levels after a meal. physiology.org

Catecholamines: Hormones like epinephrine (B1671497) can have dual effects. Stimulation of β₂-adrenergic receptors enhances Na⁺/K⁺-ATPase activity and promotes potassium uptake into cells, while α-adrenergic stimulation can impair potassium entry. nih.gov

Acid-base balance: Changes in extracellular pH can influence potassium distribution. In a state of acidosis (excess H⁺), protons move into cells for buffering, leading to a compensatory shift of potassium out of cells and into the ECF. Conversely, in alkalosis, potassium moves into cells as protons move out. in2med.co.uk

In addition to the Na⁺/K⁺-ATPase pump, a variety of potassium channels play a crucial role in regulating potassium movement across the plasma membrane. These channels are highly selective for potassium and can be gated by various stimuli, including changes in membrane voltage, intracellular ligands like ATP and Ca²⁺, and mechanical stress. nih.govnih.gov They are essential for setting the resting membrane potential and for the repolarization phase of the action potential in excitable cells.

The intricate interplay between the Na⁺/K⁺-ATPase pump, various potassium channels, and hormonal and metabolic signals ensures that the extracellular potassium concentration is tightly controlled within a narrow range, which is vital for normal physiological function. physiology.orgnih.gov

Metabolic Responses of Plants to Varying Potassium Environments

Potassium is an essential macronutrient for plants, playing indispensable roles in enzyme activation, photosynthesis, osmoregulation, and the transport of water and nutrients. mdpi.comresearchgate.netnih.gov Plants have developed complex physiological and biochemical adaptations to cope with the often-fluctuating availability of potassium in the soil. nih.govoup.com

When faced with low potassium availability, plants initiate a series of responses to enhance potassium uptake and utilization efficiency. A key response is the upregulation of high-affinity potassium transport systems in the roots. oup.com Plant potassium transporters are classified into several families, including:

Shaker-like channels: These are voltage-gated channels that can mediate potassium uptake. The Arabidopsis AKT1 channel, for example, is crucial for potassium uptake from the soil, especially at low concentrations. nih.gov

TPK channels (Tandem-Pore K⁺): These channels are located on the vacuolar membrane (tonoplast) and are involved in the release of potassium from the vacuole into the cytoplasm, helping to maintain cytosolic potassium homeostasis. nih.gov

KUP/HAK/KT transporters: This is a large family of transporters that can function in both high- and low-affinity potassium uptake. frontiersin.orgnih.gov The Arabidopsis HAK5 transporter is a key player in high-affinity potassium uptake under severe potassium deficiency. frontiersin.org

The regulation of these transporters involves complex signaling networks. Low potassium status can trigger signaling cascades involving reactive oxygen species (ROS) and phytohormones such as auxin, ethylene, and jasmonic acid. nih.govoup.com Calcium signaling also plays a critical role, with specific calcium-binding proteins (CBLs) and their interacting protein kinases (CIPKs) forming complexes that regulate the activity of potassium channels and transporters. mdpi.com

Potassium deficiency has a significant impact on plant metabolism. A reduced potassium supply can lead to:

Decreased photosynthesis: This can be due to both stomatal limitations (reduced CO₂ uptake due to stomatal closure) and non-stomatal limitations (impaired enzymatic activity within the chloroplasts, including a reduction in Rubisco activity). nih.govmdpi.com

Altered carbohydrate metabolism: Potassium deficiency can impair the transport of sugars from the leaves (source) to other parts of the plant (sinks), leading to an accumulation of carbohydrates in the leaves. nih.govmdpi.com This can, in turn, feedback-inhibit photosynthesis.

Changes in biomass allocation: Plants under potassium stress often exhibit a higher root-to-shoot ratio, as they allocate more resources to root growth to enhance their capacity for potassium uptake. mdpi.com

Conversely, an adequate supply of potassium is associated with enhanced tolerance to various abiotic stresses, including drought and salinity. mdpi.comresearchgate.net Potassium contributes to osmotic adjustment, helping to maintain cell turgor and water balance under water-deficit conditions. researchgate.net It also plays a role in mitigating oxidative stress by modulating the activity of antioxidant enzymes. mdpi.com

Interactive Data Table: Plant Responses to Potassium Availability

| Plant Response | Low Potassium Conditions | Adequate/High Potassium Conditions | Reference(s) |

| K⁺ Transporter Expression | Upregulation of high-affinity transporters (e.g., HAK5, AKT1) | Expression of low-affinity transporters | oup.comfrontiersin.org |

| Photosynthesis | Decreased due to stomatal and non-stomatal limitations | Optimal rates | nih.govmdpi.com |

| Carbohydrate Metabolism | Accumulation of sugars in leaves, impaired phloem transport | Efficient transport of photosynthates | nih.govmdpi.com |

| Biomass Allocation | Increased root-to-shoot ratio | Balanced growth | mdpi.com |

| Stress Tolerance | Increased susceptibility to drought and other stresses | Enhanced tolerance to abiotic stresses | mdpi.comresearchgate.net |

| Signaling Molecules | Increased production of ROS, auxin, ethylene, jasmonic acid | Basal levels of signaling molecules | nih.govoup.com |

Structure Activity Relationship Sar Research Paradigms and Their Relevance to Cyclohexyl Moieties

Theoretical Frameworks of Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery and Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical methodology employed in drug discovery and chemical biology to establish a statistically significant correlation between the chemical structure of molecules and their biological activity. mdpi.com This approach is founded on the principle that the biological effect of a compound is intrinsically linked to its physicochemical properties, which are in turn determined by its molecular structure. By quantifying this relationship, QSAR models can predict the activity of novel or untested compounds, thereby accelerating the identification of promising drug candidates and reducing the need for extensive and costly experimental screening. mdpi.com

The development of a QSAR model involves several key stages. Initially, a dataset of compounds with known biological activities against a specific target is compiled. Subsequently, a wide array of molecular descriptors are calculated for each compound. These descriptors can be categorized into various classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and three-dimensional (3D) descriptors (e.g., molecular shape, surface area). mdpi.com Statistical methods, such as multiple linear regression, partial least squares, and various machine learning algorithms like support vector machines and artificial neural networks, are then utilized to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.comsigmaaldrich.com The predictive power and robustness of the resulting QSAR model are rigorously assessed through internal and external validation techniques.

QSAR plays a pivotal role in the rational design of bioactive compounds. By elucidating the structural features that are either beneficial or detrimental to a compound's activity, QSAR models provide valuable insights that guide medicinal chemists in the design and synthesis of new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. sigmaaldrich.com This predictive capability allows for the virtual screening of large chemical libraries to prioritize compounds for synthesis and biological testing, ultimately streamlining the drug discovery pipeline. mdpi.com

Investigating the Role of Cyclohexane (B81311) Moieties in Bioactive Compounds

The cyclohexane ring is a prevalent structural motif in a multitude of bioactive compounds, ranging from natural products to synthetic pharmaceuticals. Its inclusion in a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity, thereby impacting its interaction with biological targets. escholarship.org The three-dimensional and conformationally constrained nature of the cyclohexane ring, in contrast to a more flexible linear alkyl chain or a flat aromatic ring, can lead to more specific and higher-affinity binding to a protein's active site. escholarship.org

SAR Studies on Potassium Channel Modulators with Cyclohexyl Substituents (e.g., KCa2 Channels, SLACK Potassium Channels)

The significance of the cyclohexyl moiety has been explored in the context of potassium channel modulators. For instance, in the development of positive modulators for small-conductance calcium-activated potassium (KCa2) channels, a series of analogues of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) were synthesized and evaluated. mdpi.com These studies aimed to understand how modifications to the cyclohexyl group and other parts of the molecule affect potency and selectivity. Research has shown that replacing the cyclohexane ring with other groups, such as substituted phenyl rings, can lead to significant changes in activity. For example, certain dihalogenated phenyl derivatives demonstrated a considerable increase in potency for potentiating KCa2.2a channels compared to the original cyclohexyl-containing compound. mdpi.com

In the realm of SLACK (Sequence Like A Calcium-activated K+) potassium channel inhibitors, structure-activity relationship studies have also been conducted. While these studies have explored various structural modifications to identify potent and selective inhibitors, the specific role of cyclohexyl substituents has been less of a central focus in the published literature compared to other moieties. However, the general principles of SAR apply, and the inclusion of a cyclohexyl group would be expected to influence the compound's properties and binding affinity. For instance, in a series of xanthine-based SLACK inhibitors, modifications were made to different regions of the molecule, revealing that even minor changes could significantly impact activity. nih.gov Although not directly involving a cyclohexyl group, these studies highlight the sensitivity of the channel to the steric and electronic properties of the substituents.

Methodological Approaches: Chemical Synthesis of Analogs, Computational Modeling, Site-Directed Mutagenesis, and Electrophysiological Assays

The investigation of structure-activity relationships for potassium channel modulators with cyclohexyl substituents employs a multidisciplinary approach that integrates chemical synthesis, computational modeling, site-directed mutagenesis, and electrophysiological assays.

Chemical Synthesis of Analogs: The systematic exploration of SAR begins with the chemical synthesis of a library of analog compounds. mdpi.com In the case of KCa2 channel modulators, this involved the modification of the parent compound, CyPPA, by replacing the cyclohexane moiety with various substituted cyclohexane rings and other cyclic and acyclic groups. mdpi.com This allows for a direct assessment of how specific structural changes impact biological activity.

Computational Modeling: Computational techniques, such as homology modeling and molecular docking, are utilized to gain insights into the potential binding modes of the synthesized compounds within the target ion channel. nih.gov For instance, a homology model of the KCa2.2a channel was generated to predict the binding pocket for CyPPA and its analogs. mdpi.com These models can help to rationalize the observed SAR and guide the design of new, more potent modulators.

Site-Directed Mutagenesis: To identify the specific amino acid residues within the ion channel that are crucial for modulator binding and activity, site-directed mutagenesis is employed. mdpi.comnih.gov This technique involves systematically replacing specific amino acids in the channel protein with others and then assessing the effect of these mutations on the modulator's potency. nih.gov This approach has been instrumental in mapping the binding sites of various ion channel modulators. nih.gov

Electrophysiological Assays: The functional effects of the synthesized compounds on the activity of potassium channels are quantified using electrophysiological techniques, such as patch-clamp recordings. sigmaaldrich.com These assays directly measure the ion currents flowing through the channels in the presence and absence of the modulator, allowing for the determination of key parameters like the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). mdpi.com

Identification of Key Structural Determinants for Modulator Potency and Selectivity

Through the combined application of the methodologies described above, key structural determinants for the potency and selectivity of potassium channel modulators bearing cyclohexyl moieties have been identified.

For KCa2 channel positive modulators based on the CyPPA scaffold, it was discovered that while the parent compound with a cyclohexane ring was active, its potency was in the micromolar range. SAR studies revealed that replacing the cyclohexane ring with a dihalogenated phenyl ring could increase the potency by approximately 7- to 10-fold. This suggests that the specific hydrophobic and electronic properties of the substituent at this position are critical for optimal interaction with the channel. The data from these studies can be summarized in the following table:

| Compound | Substituent R | EC50 (μM) for rat KCa2.2a | Emax (%) |

|---|---|---|---|

| CyPPA | Cyclohexyl | 7.48 ± 1.58 | 85.60 ± 11.22 |

| 2d | 4-Methoxycyclohexyl | 49.72 ± 11.3 | 94.59 ± 17.17 |

| 2o | 3,4-Dichlorophenyl | 0.99 ± 0.19 | - |

| 2q | 2,5-Dichlorophenyl | - | - |

EC50 represents the concentration of the compound that produces 50% of the maximal effect. Emax represents the maximum effect of the compound. Data sourced from El-Sayed, N. S., et al. (2022). mdpi.com

In the context of SLACK channel inhibitors, while a direct SAR for cyclohexyl groups is not extensively documented, studies on related compounds have highlighted the importance of other structural features. For instance, in a series of 2-amino-N-phenylacetamide inhibitors, it was found that the series had a "flat" SAR, where significant structural modifications often led to a loss of activity. This indicates a high degree of structural constraint for effective inhibition. The following table presents data for some of the investigated SLACK channel inhibitors:

| Compound | Structure | WT SLACK % Inhibition @ 10 µM | A934T SLACK % Inhibition @ 10 µM |

|---|---|---|---|

| VU0606170 (4) | [Structure of VU0606170] | 85 | 92 |

| 15 | [Structure of 15] | 20 | - |

| 18 | [Structure of 18] | 25 | - |

| 19 | [Structure of 19] | 30 | - |

| 22 | [Structure of 22] | 15 | - |

% Inhibition values are approximate and based on graphical data from Weaver, C. D., et al. (2017).

Implications for Rational Design and Optimization of Bioactive Compounds in Research

The insights gained from SAR and QSAR studies have profound implications for the rational design and optimization of bioactive compounds. By understanding the relationship between molecular structure and biological activity, researchers can move beyond serendipitous discovery and adopt a more targeted and efficient approach to drug development.

The identification of key structural determinants allows for the focused modification of a lead compound to enhance its desired properties. For example, the finding that dihalogenated phenyl groups improve the potency of KCa2 channel modulators compared to a cyclohexyl group provides a clear direction for further optimization. mdpi.com This knowledge enables the design of new analogs with potentially even greater potency and selectivity, while minimizing synthetic efforts on less promising structural variations.

Emerging Research Directions and Future Perspectives

Integration with Advanced Materials Science and Engineering

The unique combination of a bulky, non-polar cyclohexane (B81311) ring and an ionic carboxylate group suggests that Potassium cyclohexanebutyrate could find applications in the development of advanced materials. Research into related compounds provides a roadmap for potential future investigations.

One promising area is in the field of polymer science . Potassium salts of carboxylic acids can act as catalysts or initiators in polymerization reactions. For instance, potassium-based catalysts have been shown to be highly active in the ring-opening polymerization of lactides to produce biodegradable polyesters. nih.gov The cyclohexanebutyrate anion, with its specific steric and electronic properties, could potentially modulate the catalytic activity and influence the properties of the resulting polymers. Future research could explore the use of this compound in the synthesis of novel polyesters, polyamides, and other polymers, potentially leading to materials with tailored thermal and mechanical properties.

Another potential application lies in the formation of coordination polymers and metal-organic frameworks (MOFs) . Carboxylate groups are excellent ligands for metal ions, and the formation of coordination polymers with potassium ions has been reported. researchgate.net The structure of the organic linker is crucial in determining the dimensionality and properties of the resulting framework. The cyclohexanebutyrate ligand could lead to the formation of novel 3D networks with interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, or catalysis.

Furthermore, the properties of this compound as a surfactant or additive in material formulations warrant investigation. The amphiphilic nature of the molecule, with its hydrophobic cyclohexane tail and hydrophilic potassium carboxylate head, suggests it could be effective in modifying surface properties, stabilizing emulsions, or acting as a dispersant for nanoparticles in non-aqueous media.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Outcome |

| Polymer Synthesis | Catalyst or initiator in polymerization reactions. | Creation of novel polymers with tailored properties. |

| Coordination Polymers | Organic linker in the formation of coordination polymers. | Development of new materials for gas storage or catalysis. |

| Material Additive | Surfactant, emulsifier, or dispersant. | Improved material performance and processability. |

Interdisciplinary Studies at the Interface of Synthetic Chemistry, Analytical Science, and Biochemistry

A comprehensive understanding of this compound will require a multidisciplinary approach, combining insights from synthetic chemistry, analytical science, and biochemistry.

From a synthetic chemistry perspective, the development of efficient and scalable methods for the synthesis of this compound and its derivatives is a key research direction. While the basic synthesis from cyclohexanebutyric acid and a potassium base is straightforward, the exploration of novel synthetic routes and the preparation of related compounds with different functional groups on the cyclohexane ring could open up new avenues for research and application. alfa-chemistry.com For example, the introduction of hydroxyl or amino groups could lead to new monomers for polymer synthesis or molecules with interesting biological activities.

In the realm of analytical science , the development of robust analytical methods for the characterization and quantification of this compound is crucial. A combination of techniques would be necessary to fully characterize the compound. For the organic part, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would provide detailed structural information. Mass spectrometry (MS) could be used to confirm the molecular weight. For the inorganic part, techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis would be suitable for determining the potassium content. oiv.intnih.govfertilizer.org The development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization, would be essential for the separation and quantification of this compound in complex matrices.

From a biochemical standpoint, the potential biological effects of this compound are largely unexplored. The cyclohexanebutyric acid moiety is not a common metabolite, but its structural similarity to other fatty acids suggests it could interact with metabolic pathways. For example, studies on the biodegradation of cyclohexanebutyric acid by microorganisms have been reported. sigmaaldrich.com The potassium ion is an essential electrolyte with numerous roles in biological systems. americanelements.com Future research could investigate the cytotoxicity, antimicrobial activity, and other biological effects of this compound. Such studies could reveal potential applications in pharmacology or agriculture. For instance, some amidrazone derivatives containing a cyclohexenecarboxylic acid moiety have shown anti-inflammatory and antimicrobial properties. mdpi.com

Table 2: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of the organic moiety. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. |

| Atomic Absorption Spectroscopy (AAS) | Quantification of potassium content. |

| Chromatography (HPLC, GC) | Separation and quantification in complex mixtures. |

Methodological Innovations and High-Throughput Screening in Related Fields of Chemical Research

To accelerate the discovery of new applications for this compound and related compounds, methodological innovations and high-throughput screening (HTS) techniques will be indispensable. HTS allows for the rapid testing of large numbers of compounds for a specific activity, which is particularly useful in drug discovery and materials science. bmglabtech.comwikipedia.org

In the context of catalysis , HTS methods could be employed to screen the catalytic activity of this compound and its derivatives in a wide range of chemical reactions. For example, libraries of related potassium salts could be synthesized and tested in parallel for their effectiveness in promoting specific organic transformations. This approach could lead to the discovery of new and efficient catalysts for industrial processes.

In the area of biochemistry and drug discovery , HTS assays could be developed to screen for the biological activity of this compound. For instance, cell-based assays could be used to assess its cytotoxicity against cancer cell lines, or enzyme-based assays could be used to identify potential inhibitory effects on specific enzymes. nih.govlsu.edunih.gov The development of such assays would enable the rapid evaluation of the therapeutic potential of this and related compounds.

Furthermore, the integration of computational modeling and data science with experimental screening can further accelerate the research process. Computational methods can be used to predict the properties and activities of new compounds, helping to prioritize which molecules to synthesize and test. This synergy between "in silico" and "in vitro" approaches is a powerful strategy for modern chemical research.

Table 3: High-Throughput Screening (HTS) Applications in this compound Research

| Research Area | HTS Application | Objective |

| Catalysis | Screening of catalytic activity in various reactions. | Discovery of new and efficient catalysts. |

| Drug Discovery | Screening for biological activity (e.g., cytotoxicity, enzyme inhibition). | Identification of potential therapeutic leads. |

| Materials Science | Screening for desired material properties (e.g., thermal stability, conductivity). | Discovery of new materials with specific functionalities. |

While this compound itself has not been the subject of extensive research, its chemical structure suggests a range of promising avenues for future investigation. By leveraging knowledge from related fields and embracing modern research methodologies such as high-throughput screening, the scientific community can unlock the potential of this and other novel chemical compounds. The integration of materials science, interdisciplinary chemical and biological studies, and innovative research techniques will be key to realizing the full potential of this compound in the years to come.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.